molecular formula C15H12O6 B13443365 8,9-Di-O-methyl-urolithin D

8,9-Di-O-methyl-urolithin D

Cat. No.: B13443365
M. Wt: 288.25 g/mol
InChI Key: MWDKXHOUSQIHQP-UHFFFAOYSA-N
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Description

8,9-Di-O-methyl-urolithin D is a methylated derivative of urolithins, a class of gut microbial metabolites derived from ellagitannins in dietary sources like pomegranates and nuts. Current evidence suggests it is structurally related to 8,9-Di-O-methyl-urolithin C, which is synthesized via methylation at hydroxyl groups on positions 8 and 9 of the urolithin backbone .

Properties

Molecular Formula

C15H12O6

Molecular Weight

288.25 g/mol

IUPAC Name

3,4-dihydroxy-8,9-dimethoxybenzo[c]chromen-6-one

InChI

InChI=1S/C15H12O6/c1-19-11-5-8-7-3-4-10(16)13(17)14(7)21-15(18)9(8)6-12(11)20-2/h3-6,16-17H,1-2H3

InChI Key

MWDKXHOUSQIHQP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(C(=C(C=C3)O)O)OC2=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Di-O-methyl-urolithin D typically involves the methylation of urolithin D. The process includes the use of methylating agents such as dimethyl sulfate or methyl iodide under basic conditions. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of 8,9-Di-O-methyl-urolithin D involves large-scale synthesis using similar methylation reactions. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 8,9-Di-O-methyl-urolithin D undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Structural and Chemical Properties

The methylation patterns and substituent positions critically influence urolithin bioactivity. Below is a comparative analysis of key urolithin derivatives:

Compound Molecular Formula Molecular Weight CAS Number Methylation Sites Purity & Storage
8,9-Di-O-methyl-urolithin C C₉H₈N₂ 144.173 126438-35-5 Positions 8, 9 >95% (HPLC); -20°C
Urolithin A C₁₃H₈O₄ 228.20 1143-70-0 None N/A
Urolithin C C₁₃H₈O₅ 244.20 165393-06-6 None N/A
8,9-Di-O-methyl-urolithin D Unknown Unknown Not available Presumed 8, 9 N/A

Key Observations :

  • Data Gaps : For 8,9-Di-O-methyl-urolithin D, molecular formula, weight, and CAS number remain uncharacterized in the literature. Its distinction from the C variant likely lies in structural isomerism or additional functional groups, but this requires validation .
8,9-Di-O-methyl-urolithin C
  • Gut Health : Used in studies exploring microbial metabolism of ellagitannins. Exhibits moderate anti-inflammatory activity in vitro, though less potent than unmethylated Urolithin A .
  • Chemical Stability : Methylation improves stability under physiological conditions, making it a candidate for therapeutic formulations .
Urolithin A
  • Mitophagy Induction : Promotes mitochondrial health via autophagy activation, with clinical relevance in aging and neurodegenerative diseases .
  • Bioavailability : Lower stability compared to methylated derivatives but higher intrinsic activity .
8,9-Di-O-methyl-urolithin D
  • Theoretical Advantages: If methylation follows trends observed in the C variant, the D form may exhibit enhanced metabolic stability.

Commercial and Research Availability

  • 8,9-Di-O-methyl-urolithin C : Available as a research chemical (>95% purity, TRC-D479895) from suppliers like Sigma-Aldrich and Sima-Lab, stored at -20°C .

Q & A

Q. What are the validated methods for synthesizing and characterizing 8,9-Di-O-methyl-urolithin D?

Synthesis typically involves regioselective methylation of urolithin precursors using methylating agents like dimethyl sulfate or methyl iodide under controlled alkaline conditions. Characterization employs nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation . Supplementary Figure 9 in details a similar synthesis pathway for 8,9-di-O-methyl-urolithin C, which can be adapted for the D variant by adjusting reaction conditions.

Q. Which analytical techniques are recommended to confirm the purity and stability of 8,9-Di-O-methyl-urolithin D?

Purity is assessed via HPLC with UV detection (λ = 254 nm), while stability studies use accelerated degradation protocols under varying pH, temperature, and light exposure. NMR and MS are critical for identifying degradation products. Storage at -20°C in inert atmospheres minimizes decomposition .

Q. How should researchers design experiments to optimize storage and handling of 8,9-Di-O-methyl-urolithin D?

Stability studies should include:

  • Temperature trials (-20°C vs. ambient).
  • Light sensitivity tests using amber vials.
  • Moisture control via desiccants.
  • Periodic purity checks via HPLC to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacokinetic data for 8,9-Di-O-methyl-urolithin D across studies?

Discrepancies may arise from variations in bioanalytical methods (e.g., extraction efficiency, detection limits). To address this:

  • Standardize protocols (e.g., LC-MS/MS with isotopically labeled internal standards).
  • Conduct cross-lab validation using shared reference samples.
  • Apply statistical tools (e.g., Bland-Altman analysis) to quantify inter-study variability .

Q. What in vitro models are most effective for assessing the biological activity of 8,9-Di-O-methyl-urolithin D?

Prioritize models reflecting its gut microbiota-derived origin:

  • Colonic epithelial cell lines (Caco-2, HT-29) for anti-inflammatory effects.
  • 3D organoid cultures to simulate intestinal tissue interactions.
  • Co-culture systems with commensal bacteria to study metabolite conversion .

Q. How can computational approaches predict the metabolic pathways and target interactions of 8,9-Di-O-methyl-urolithin D?

Use in silico tools such as:

  • Molecular docking (AutoDock Vina) to identify protein targets (e.g., Nrf2, AMPK).
  • QSAR models to predict absorption and distribution.
  • Metabolomics databases (HMDB, KEGG) to map potential biotransformation routes .

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in 8,9-Di-O-methyl-urolithin D studies?

Apply nonlinear regression models (e.g., Hill equation) to EC50/IC50 calculations. For multi-parametric data, use multivariate analysis (PCA or PLS-DA) to isolate compound-specific effects from confounding variables .

Methodological Considerations

Q. How should researchers address potential confounding variables in in vivo studies of 8,9-Di-O-methyl-urolithin D?

  • Randomization and blinding to minimize bias.
  • Stratification by baseline microbiota composition.
  • Covariate adjustment in statistical models (e.g., ANCOVA) .

Q. What are the best practices for reporting experimental reproducibility in synthesis protocols?

Follow guidelines from the Beilstein Journal of Organic Chemistry:

  • Detail reaction conditions (solvent, catalyst, time).
  • Include spectral data (NMR chemical shifts, MS fragmentation patterns).
  • Provide raw chromatograms and purity metrics in supplementary materials .

Data Presentation and Validation

Q. How can researchers validate the identity of novel derivatives or degradation products of 8,9-Di-O-methyl-urolithin D?

Combine orthogonal techniques:

  • HRMS for exact mass confirmation.
  • 2D NMR (COSY, HSQC) for structural assignment.
  • X-ray crystallography (if crystalline) for absolute configuration .

Q. What criteria should guide the inclusion/exclusion of outliers in pharmacokinetic datasets?

Use Grubbs’ test or Dixon’s Q-test for outlier detection. Justify exclusions based on:

  • Analytical errors (e.g., sample contamination).
  • Biological plausibility (e.g., non-linear clearance).
  • Predefined statistical thresholds in the study protocol .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in animal studies involving 8,9-Di-O-methyl-urolithin D?

Adhere to ARRIVE guidelines:

  • Justify sample sizes via power analysis.
  • Report humane endpoints and anesthesia protocols.
  • Disclose conflicts of interest and funding sources .

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